![molecular formula C20H19PS B14699317 Phosphorane, [(methylthio)methylene]triphenyl- CAS No. 23462-73-9](/img/structure/B14699317.png)
Phosphorane, [(methylthio)methylene]triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorane, [(methylthio)methylene]triphenyl- is an organophosphorus compound with the molecular formula C20H19PS. It is a derivative of phosphorane, where a [(methylthio)methylene] group is attached to the phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorane, [(methylthio)methylene]triphenyl- can be synthesized through the reaction of triphenylphosphine with methylthioformaldehyde. The reaction typically involves the use of a strong base such as butyllithium or potassium tert-butoxide to deprotonate the methylthioformaldehyde, followed by the addition of triphenylphosphine . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Phosphorane, [(methylthio)methylene]triphenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Phosphorane, [(methylthio)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The [(methylthio)methylene] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes depending on the reactants used.
科学的研究の応用
Phosphorane, [(methylthio)methylene]triphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Phosphorane, [(methylthio)methylene]triphenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The [(methylthio)methylene] group can participate in nucleophilic addition or substitution reactions, while the triphenylphosphine moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the attached groups .
類似化合物との比較
Similar Compounds
Methylenetriphenylphosphorane: A parent compound with a similar structure but without the [(methylthio)methylene] group.
Carbomethoxymethylenetriphenylphosphorane: Contains a carbomethoxy group instead of the [(methylthio)methylene] group.
(Chloromethylene)triphenylphosphorane: Contains a chloromethylene group.
Uniqueness
Phosphorane, [(methylthio)methylene]triphenyl- is unique due to the presence of the [(methylthio)methylene] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the [(methylthio)methylene] group is required .
特性
CAS番号 |
23462-73-9 |
|---|---|
分子式 |
C20H19PS |
分子量 |
322.4 g/mol |
IUPAC名 |
methylsulfanylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H19PS/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChIキー |
CSSYQLDNMDGEOX-UHFFFAOYSA-N |
正規SMILES |
CSC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


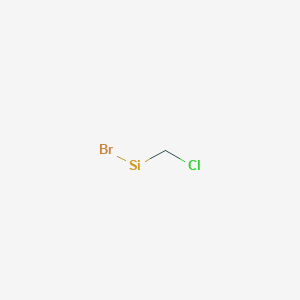
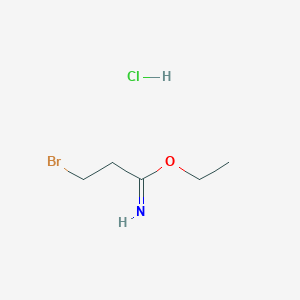
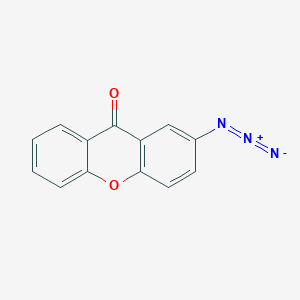

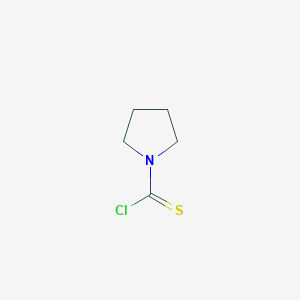


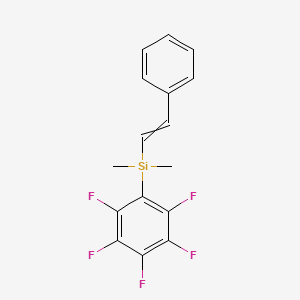
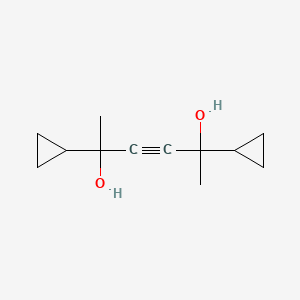

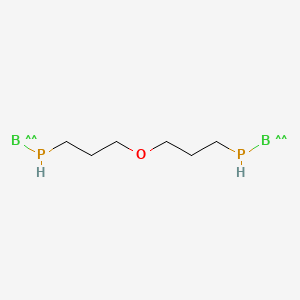
![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)

